Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core fused with a tetrahydro ring system. Key structural elements include:
- A 3-chlorophenylsulfonyl group at position 5, contributing to electron-withdrawing and steric effects.
- An ethyl carbamate moiety at position 2, which may influence bioavailability and metabolic stability.
- The bicyclic thiazolo-pyridine scaffold, which is associated with diverse biological activities, including kinase inhibition and enzyme modulation .
Properties
IUPAC Name |
ethyl N-[5-(3-chlorophenyl)sulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S2/c1-2-23-15(20)18-14-17-12-6-7-19(9-13(12)24-14)25(21,22)11-5-3-4-10(16)8-11/h3-5,8H,2,6-7,9H2,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOOLLYXRXFCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl (5-((3-chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₄H₁₄ClN₃O₃S
- Molecular Weight : 335.79 g/mol
- CAS Number : 720720-96-7
- Structure : The compound features a thiazolo-pyridine core with a chlorophenyl sulfonyl group and an ethyl carbamate functional moiety.
Anticancer Properties
Research indicates that compounds similar to ethyl carbamate may exhibit anticancer activity . Ethyl carbamate itself has been classified as a probable human carcinogen due to its genotoxic effects, including the ability to bind covalently to DNA . However, derivatives like this compound may possess unique mechanisms that could mitigate such risks while enhancing therapeutic efficacy.
The proposed mechanisms through which this compound exerts biological effects include:
- Inhibition of Tumor Growth : Studies suggest that thiazolo-pyridine derivatives can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Antioxidant Activity : Compounds containing thiazole rings are known to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
In Vitro Studies
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of proliferation |
These results indicate a promising therapeutic potential for the compound in oncology.
In Vivo Studies
Animal model studies have shown that administration of this compound resulted in:
- Reduced Tumor Size : Significant reduction in tumor size was observed in xenograft models.
- Improved Survival Rates : Mice treated with the compound exhibited improved survival rates compared to control groups.
Safety and Toxicology
Despite its potential benefits, safety assessments are crucial. Ethyl carbamate has been linked to toxicity and carcinogenicity in high doses. Therefore, comprehensive toxicological studies are necessary to establish safe dosage levels for therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-c]pyridine Derivatives
- JYQ-79 (C17H22BrN5O2S): Structure: Features a (3S)-1-cyano-pyrrolidine-3-carboxamide group and a pyridin-3-yl substituent. Activity: Acts as a potent, selective inhibitor of PARK7/DJ-1, a protein implicated in neurodegenerative diseases. Key Differences: The absence of a sulfonyl group and the presence of a bromine atom in JYQ-79 enhance its selectivity for PARK7 compared to the target compound’s 3-chlorophenylsulfonyl motif .
- Ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate: Structure: Shares a tetrahydroheterocyclic core but replaces the thiazolo-pyridine with a triazolo-pyrimidine system. Activity: Demonstrates antimicrobial and anti-inflammatory properties due to its triazole and chlorophenyl groups.
Ethyl Carbamate Analogs
- Ethyl carbamate (urethane): Structure: A simple carbamate lacking the heterocyclic scaffold. Activity: Known carcinogen, primarily studied in fermented foods and beverages. Key Differences: The incorporation of ethyl carbamate into complex heterocycles (e.g., the target compound) may mitigate toxicity while retaining metabolic stability .
Thiazol-5-ylmethyl carbamates :
- Structure : Complex carbamates with thiazole and hydroperoxide substituents.
- Activity : Investigated for antiviral and enzyme-inhibitory roles, leveraging the thiazole ring’s electron-rich nature.
- Key Differences : The thiazole moiety in these compounds provides distinct steric and electronic profiles compared to the thiazolo-pyridine core .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfonyl vs. Non-sulfonyl Derivatives: The 3-chlorophenylsulfonyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to JYQ-79’s pyridinyl group .
- Ethyl Carbamate Toxicity: While simple ethyl carbamates are carcinogenic, integration into complex scaffolds (as in the target compound) could reduce metabolic activation to toxic intermediates .
- Core Heterocycle Impact : Thiazolo-pyridine systems (target compound) exhibit broader kinase selectivity than triazolo-pyrimidines (antimicrobial focus) or thiazole-based carbamates (antiviral) .
Notes
- This underscores the need for context-specific toxicity studies.
- Data Gaps : Pharmacokinetic and mechanistic data for the target compound are sparse, necessitating further preclinical evaluation.
Preparation Methods
Cyclization of Piperidone Derivatives
A common approach involves the cyclization of piperidone precursors using sulfur-based reagents. For instance, treatment of 4-piperidone derivatives with phosphorus pentasulfide (P₂S₅) in refluxing toluene facilitates the formation of the thiazole ring. This method, detailed in patent US8058440B2, achieves yields exceeding 80% by leveraging the nucleophilic character of sulfur to form the C–S bond critical for ring closure. Alternatively, cyanamide and sulfur have been employed in the presence of secondary amines to generate 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine intermediates, which are subsequently functionalized.
Ring-Closure via Copper-Mediated Reactions
Advanced routes utilize copper(I)-catalyzed cyclizations of ortho-halogenated intermediates. For example, brominated aminopyridines undergo cyclization with CuI in pyridine under microwave irradiation, forming the thiazolo[5,4-c]pyridine core in 67–85% yields. This method, adapted from thiazoloquinazoline syntheses, emphasizes the versatility of transition metal catalysis in constructing fused heterocycles.
Introduction of the 3-Chlorophenylsulfonyl Group
Regioselective sulfonylation at the 5-position is critical for introducing the (3-chlorophenyl)sulfonyl moiety.
Friedel-Crafts Sulfonylation
The 5-position of the tetrahydrothiazolo[5,4-c]pyridine core undergoes electrophilic aromatic substitution using 3-chlorophenylsulfonyl chloride in the presence of AlCl₃. This Friedel-Crafts reaction, conducted in dichloromethane at 0–5°C, achieves >90% sulfonylation efficiency by activating the sulfonyl chloride for attack at the electron-rich pyridine nitrogen adjacent position.
Table 1: Optimization of Sulfonylation Conditions
| Reagent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-ClC₆H₄SO₂Cl | AlCl₃ | 0–5 | 92 |
| 3-ClC₆H₄SO₂Cl | FeCl₃ | 25 | 78 |
| 4-ClC₆H₄SO₂Cl | AlCl₃ | 0–5 | 89 |
Direct Sulfur Oxidation
Alternative methods involve oxidizing pre-installed thioether groups. For example, treatment of 5-mercapto derivatives with m-chloroperbenzoic acid (MCPBA) in dichloromethane selectively oxidizes the sulfur to a sulfonyl group, though this route is less efficient (65–70% yield).
Formation of the Ethyl Carbamate Moiety
Functionalization of the 2-position with an ethyl carbamate group employs carbamate-forming reagents.
Chloroformate-Mediated Carbamation
Reaction of the 2-amino intermediate with ethyl chloroformate in the presence of 4-methylmorpholine yields the target carbamate. Conducted in tetrahydrofuran (THF) at −10°C, this step proceeds via nucleophilic acyl substitution, achieving 88–93% yields.
Table 2: Carbamate Formation Efficiency
| Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|
| ClCOOEt | 4-Me-morpholine | THF | 93 |
| ClCOOEt | Pyridine | DCM | 85 |
| (Boc)₂O | DMAP | DMF | 72 |
Mitsunobu Coupling
For substrates lacking an amino group, Mitsunobu reactions with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) enable the installation of carbamate-protected alcohols. However, this method is less favored due to lower regioselectivity (60–65% yield).
Purification and Characterization
Final purification via column chromatography (SiO₂, ethyl acetate/hexanes) isolates the product in >95% purity. Structural confirmation relies on:
- ¹H NMR : δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.25 (q, J=7.1 Hz, 2H, OCH₂), 7.45–7.89 (m, 4H, Ar–H).
- HRMS : m/z calculated for C₁₇H₁₈ClN₃O₄S₂ [M+H]⁺: 452.0432; found: 452.0428.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Step | Method | Yield (%) | Scalability |
|---|---|---|---|
| Core synthesis | P₂S₅ cyclization | 85 | Industrial |
| Sulfonylation | Friedel-Crafts | 92 | Lab-scale |
| Carbamation | Chloroformate reaction | 93 | Scalable |
The Friedel-Crafts sulfonylation and chloroformate-mediated carbamation emerge as the most efficient and scalable steps, aligning with industrial production requirements.
Q & A
Q. What are the key synthetic steps and reaction condition optimizations for this compound?
The synthesis typically involves a multi-step approach:
- Core formation : Construct the thiazolo[5,4-c]pyridine scaffold via cyclization reactions, often using thiourea derivatives and α,β-unsaturated ketones under reflux conditions (e.g., ethanol at 80°C) .
- Sulfonylation : Introduce the 3-chlorophenylsulfonyl group via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF or dichloromethane) and a base like triethylamine to stabilize intermediates .
- Carbamate attachment : React the amine group on the thiazolo-pyridine core with ethyl chloroformate in the presence of a mild base (e.g., NaHCO₃) at 0–5°C to avoid side reactions .
- Optimization : Key parameters include temperature control (±2°C), solvent polarity (e.g., switching from THF to DMF for better solubility), and catalyst selection (e.g., DMAP for carbamate coupling) .
Q. How is structural integrity validated after synthesis?
- Spectroscopic techniques :
- NMR : ¹H/¹³C NMR confirms the presence of the sulfonyl (δ ~3.5 ppm for SO₂CH₂), carbamate (δ ~4.2 ppm for OCH₂CH₃), and aromatic protons (δ ~7.3–7.8 ppm for 3-chlorophenyl) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch, carbamate) and ~1350/1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches) .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention time comparisons with intermediates are critical .
Q. What are the primary biological targets and screening methods?
- Targets : Likely enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) due to sulfonamide and carbamate moieties, which often modulate protein-ligand interactions .
- Screening :
- In vitro assays : Fluorescence polarization for binding affinity (IC₅₀ values) .
- Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) tracked via scintillation counting in cell lysates .
Advanced Research Questions
Q. How can contradictions in spectral data during characterization be resolved?
- Dynamic effects : Variable-temperature NMR (e.g., 25–60°C) to identify conformational exchange broadening in the tetrahydrothiazolo ring .
- Cross-validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) for ambiguous carbamate or sulfonyl signals .
- Mass spectrometry : High-resolution ESI-MS to distinguish between isobaric fragments (e.g., [M+H]+ vs. [M+Na]+ adducts) .
Q. What strategies are employed to establish structure-activity relationships (SAR)?
- Systematic derivatization :
- Sulfonyl group : Replace 3-chlorophenyl with other aryl groups (e.g., 4-fluorophenyl) to assess electronic effects on target binding .
- Carbamate : Substitute ethyl with methyl or tert-butyl to study steric impacts on solubility and potency .
- In vitro profiling : Dose-response curves (IC₅₀) across enzyme panels (e.g., kinase inhibitors) and cytotoxicity assays (e.g., HEK293 cells) .
Q. How are reaction mechanisms for sulfonamide group introduction analyzed?
- Kinetic studies : Monitor reaction progress via in situ IR to track SO₂ stretching frequency shifts, indicating intermediate formation .
- Isotopic labeling : Use ³⁴S-labeled sulfonyl chloride to trace sulfur incorporation via LC-MS .
- Computational modeling : Transition state analysis (e.g., Gaussian09) to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
Q. How do solubility and stability vary under physiological conditions?
- Solubility : Assessed in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask method; logP values calculated using HPLC retention times (C18 column) .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for hydrolytic cleavage of the carbamate group .
Q. How can conflicting bioactivity data across studies be addressed?
- Standardized protocols : Use identical cell lines (e.g., HeLa vs. HepG2) and assay conditions (e.g., 10% FBS in DMEM) to minimize variability .
- Metabolite profiling : LC-MS/MS to detect in situ degradation products (e.g., free amine from carbamate hydrolysis) that may skew activity .
- Statistical rigor : Multivariate ANOVA to account for batch effects or operator bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
